Difurfuryl disulfide
Description
International Union of Pure and Applied Chemistry Name and Systematic Nomenclature
The systematic nomenclature of difurfuryl disulfide follows established International Union of Pure and Applied Chemistry conventions for organosulfur compounds containing heterocyclic rings. The compound is officially designated as 2-({[(furan-2-yl)methyl]disulfanyl}methyl)furan, reflecting its structural composition of two furan rings connected via methylene bridges to a central disulfide bond. Alternative nomenclature systems recognize this compound as 2,2'-[dithiobis(methylene)]bisfuran, emphasizing the dithio linkage between the methylene-substituted furan moieties.
The systematic naming convention also acknowledges several commonly accepted synonyms including furfuryl disulfide, bis(2-furanylmethyl) disulfide, and difurfuryl disulphide. These alternative designations reflect historical naming practices and regional variations in chemical nomenclature. The Simplified Molecular Input Line Entry System representation for this compound is documented as C(SSCC1=CC=CO1)C1=CC=CO1, providing a standardized linear notation for computational applications.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₁₀H₁₀O₂S₂, indicating a composition of ten carbon atoms, ten hydrogen atoms, two oxygen atoms, and two sulfur atoms. This molecular composition reflects the symmetrical structure of the compound, consisting of two identical furfuryl groups connected through a disulfide bridge. The molecular weight is consistently reported as 226.31 to 226.32 atomic mass units across multiple analytical sources.
The molecular structure exhibits a balanced distribution of heteroatoms, with the oxygen atoms incorporated within the furan ring systems and the sulfur atoms forming the characteristic disulfide linkage. This arrangement contributes to the compound's distinctive chemical reactivity and physical properties. The molecular weight determination has been verified through various analytical techniques, including mass spectrometry and elemental analysis, confirming the accuracy of the proposed molecular formula.
Properties
IUPAC Name |
2-[(furan-2-ylmethyldisulfanyl)methyl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S2/c1-3-9(11-5-1)7-13-14-8-10-4-2-6-12-10/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJPZHSWLMJQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSSCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063463 | |
| Record name | Furan, 2,2'-[dithiobis(methylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Pale yellowish oily liquid; powerful, repulsive sulfuraceous odour | |
| Record name | Bis(2-furanylmethyl) disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,2'-(Dithiodimethylene)difuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1013/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
229.00 to 230.00 °C. @ 760.00 mm Hg | |
| Record name | Bis(2-furanylmethyl) disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | 2,2'-(Dithiodimethylene)difuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1013/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.229-1.248 | |
| Record name | 2,2'-(Dithiodimethylene)difuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1013/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4437-20-1 | |
| Record name | Difurfuryl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4437-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-(Thiodimethylene)-difuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004437201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2,2'-[dithiobis(methylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Furan, 2,2'-[dithiobis(methylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[dithiobis(methylene)]bisfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.409 | |
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| Record name | 2,2'-(DITHIODIMETHYLENE)DIFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IP6729ULF | |
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| Record name | Bis(2-furanylmethyl) disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
10 - 11 °C | |
| Record name | Bis(2-furanylmethyl) disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Summary Table:
| Parameter | Value/Description |
|---|---|
| Main Reactants | Furfural, H₂S, Sodium sulfite |
| Solvent | Ethanol |
| Reaction Time | Overnight (12–24 hours) |
| Purification | Ether extraction, distillation |
| Yield | Moderate (not always specified) |
| Complexity | High |
Improved Synthesis Using Furfurylmercaptan and Dimethyl Sulfoxide
Overview:
A significant advancement in the preparation of difurfuryl disulfide involves the oxidation of furfurylmercaptan using dimethyl sulfoxide (DMSO) as an oxidant. This method is described in Chinese patents CN1097748A and CN1045599C, offering a more straightforward and efficient process.
- Furfurylmercaptan and DMSO are combined in a three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer.
- The mixture is stirred at temperatures ranging from 10°C (room temperature) up to the reflux temperature.
- Reaction time varies from 0.5 to 10 hours, depending on scale and temperature.
- After the reaction, dimethyl sulfide and water byproducts are removed by distillation at normal pressure.
- The residue is subjected to vacuum distillation to isolate this compound.
Reaction Equation:
$$
2 \text{ Furfurylmercaptan} + \text{DMSO} \rightarrow \text{this compound} + \text{Dimethyl sulfide} + \text{Water}
$$
- Reaction Time: Short (0.5–10 hours)
- Operational Complexity: Low; no need for gas handling
- Yield: High (up to 83%)
- Purity: High, confirmed by elemental analysis and spectroscopy
| Example | Furfurylmercaptan (g) | DMSO (g) | Temp (°C) | Time (h) | Yield (%) | Product Appearance |
|---|---|---|---|---|---|---|
| 1 | 115 | 100 | RT | 10 | 83 | Colorless/yellow liquid |
| 2 | 710 | 4500 | Reflux | 1.5 | 83 | Colorless/yellow liquid |
| 3 | 400 | 800 | 65–70 | 3.5 | 83 | Colorless/yellow liquid |
- Simple operation
- Short reaction time
- High yield and purity
- Scalable for industrial production
Alternative Laboratory and Industrial Methods
- This compound can also be synthesized by etherification of furfuryl alcohol with sodium hydrosulfide in ethanol.
- The crude product is extracted and distilled for purification.
- This method is less commonly reported and may offer lower yields or require more stringent conditions.
- Large-scale processes often start from furfural and hydrogen sulfide, similar to the classical method, but with optimized reactor design and process control for improved efficiency.
Summary Table:
| Method | Main Reactants | Solvent | Time | Yield | Complexity | Industrial Suitability |
|---|---|---|---|---|---|---|
| Furfural + H₂S | Furfural, H₂S, Na₂SO₃ | Ethanol | 12–24 h | Moderate | High | Yes |
| Furfurylmercaptan + DMSO | Furfurylmercaptan, DMSO | None | 0.5–10 h | Up to 83% | Low | Yes |
| Etherification | Furfuryl alcohol, NaHS | Ethanol | Variable | Not stated | Moderate | Limited |
Analytical Confirmation
The structure and purity of this compound synthesized by the DMSO oxidation method were confirmed by:
- Elemental sulfur analysis (calculated: 28.33%, found: 28.28%)
- Infrared spectroscopy (key absorptions for furan ring and S–S bond)
- Proton nuclear magnetic resonance (distinct chemical shifts for furan and methylene protons)
Chemical Reactions Analysis
Types of Reactions: Difurfuryl disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also the main degradation product of furfuryl mercaptan under Fenton-type reaction conditions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically use reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.
Scientific Research Applications
Pharmaceutical Applications
Difurfuryl disulfide serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in antimicrobial activities, particularly against resistant bacterial strains.
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For instance, studies have demonstrated that 2-methyl-3-furyl sulfide derivatives can inhibit biofilm formation and quorum sensing in bacteria like Hafnia alvei .
| Compound | Activity | Reference |
|---|---|---|
| 2-Methyl-3-furyl sulfide derivative | Antibacterial against MRSA | |
| This compound | Precursor for antimicrobial agents |
Agrochemical Applications
This compound has been identified as a promising compound in crop protection and agricultural practices.
- Plant Growth Regulation : It acts as a plant growth regulator, promoting development and improving fruiting rates while also serving as a soil disinfectant. This multifunctionality allows for reduced pesticide usage, thereby minimizing environmental impact .
| Application | Function | Effectiveness |
|---|---|---|
| Soil Disinfectant | Kills pathogens in the soil | High |
| Growth Regulator | Promotes plant growth | Significant |
Food Industry
In the food sector, this compound is utilized primarily as a flavoring agent.
- Flavor Enhancement : The compound contributes to the flavor profile of various food products, enhancing culinary experiences with its unique taste. Its application is particularly noted in the production of certain beverages and processed foods .
| Food Product | Flavor Contribution |
|---|---|
| Beverages | Unique aromatic profile |
| Processed Foods | Flavor enhancement |
Material Science
This compound finds applications in material science, particularly in developing specialty polymers and resins.
- Thermal Stability : The compound enhances the thermal stability and chemical resistance of materials compared to traditional compounds, making it suitable for high-performance applications .
| Material Type | Property Enhanced |
|---|---|
| Specialty Polymers | Improved thermal stability |
| Resins | Enhanced chemical resistance |
Organic Chemistry Research
In organic chemistry, this compound is employed in various synthesis reactions.
- Synthesis Pathways : It serves as a key reagent in synthesizing complex molecules, allowing chemists to explore new synthetic pathways and develop innovative chemical processes .
| Reaction Type | Outcome |
|---|---|
| Microwave-assisted synthesis | High yield thioamidation |
| Organic synthesis | New pathways explored |
Case Studies
- Antimicrobial Activity Study :
- Agricultural Application Research :
- Material Development Study :
Mechanism of Action
The mechanism by which difurfuryl disulfide exerts its effects involves its interaction with molecular targets and pathways. As a corrosion inhibitor, this compound is chemisorbed on the steel surface through the -S-S- groups in a parallel manner, exhibiting a higher tendency for electron transfer and stronger adsorption to steel compared to other inhibitors . Its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes .
Comparison with Similar Compounds
Structural and Chemical Properties
The following table summarizes key structural and physicochemical properties of DFDS and related sulfur compounds:
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| Difurfuryl disulfide | 4437-20-1 | C₁₀H₁₀O₂S₂ | 226.31 | 112–115 | Disulfide, furyl |
| Methyl furfuryl disulfide | 57500-00-2 | C₆H₈OS₂ | 160.25 | N/A | Disulfide, methyl, furyl |
| Diallyl disulfide | 2179-57-9 | C₆H₁₀S₂ | 146.27 | 138–139 | Disulfide, allyl |
| Dipropyl disulfide | 629-19-6 | C₆H₁₄S₂ | 150.30 | 194–196 | Disulfide, propyl |
| Difurfuryl sulfide | 13678-67-6 | C₁₀H₁₀O₂S | 194.25 | N/A | Sulfide, furyl |
Key Observations :
- DFDS has two furyl groups linked by a disulfide bond, contributing to its stability and aromatic profile.
- Methyl furfuryl disulfide (MFDS) contains a methyl group, reducing its molecular weight and altering reactivity compared to DFDS .
- Diallyl disulfide (garlic-derived) and dipropyl disulfide (onion-derived) exhibit stronger enzyme inhibition due to their alkyl chains .
- Difurfuryl sulfide (DFS), a monosulfide analog of DFDS, has a lower molecular weight and distinct odor but was withdrawn from EFSA safety evaluations due to insufficient data .
Stability and Reactivity
- Oxidation Resistance : DFDS degrades over time due to reactions with H₂S from cysteine Strecker degradation . Antioxidants like TBHQ mitigate this by inhibiting lipid oxidation, preserving DFDS levels in stored foods .
- Thermal Stability : DFDS undergoes thermal decomposition to carbonyl compounds, but encapsulation in β-cyclodextrin extends its shelf life .
- Comparative Reactivity : Thiols (e.g., 2-furfurylthiol) are more reactive than disulfides, forming objectionable odors upon oxidation . Cyclic sulfur compounds like tropical trithiane exhibit distinct stability profiles due to their trithiane ring structure .
Antimicrobial and Anticancer Properties
- DFDS : Induces apoptosis in human leukemia cells via ROS production and caspase-3 activation .
- MFDS : Inhibits biofilm formation in Hafnia alvei by disrupting quorum sensing .
- Diallyl disulfide : Exhibits potent antimicrobial activity and inhibits CYP2A6 (Ki = 2.13 µM), a key enzyme in drug metabolism .
Enzyme Inhibition
Biological Activity
Difurfuryl disulfide (DFDS), a sulfur-containing organic compound, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and food science. This article provides a comprehensive overview of the biological activity of DFDS, supported by recent research findings, case studies, and data tables.
This compound is represented by the molecular formula and is characterized by its two furfuryl groups linked by a disulfide bond. Its structure plays a significant role in its biological activity, influencing its interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of DFDS, particularly against foodborne pathogens. Research indicates that DFDS can induce DNA breakage in human leukemia cells, leading to apoptosis through mechanisms involving reactive oxygen species (ROS) production and caspase-3 activation .
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial effects of DFDS and related compounds, it was found that DFDS exhibited significant inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study utilized disk diffusion methods to measure inhibition zones, demonstrating that DFDS effectively reduced bacterial growth .
| Compound | Inhibition Zone (mm) | Target Bacteria |
|---|---|---|
| This compound | 15 | MRSA |
| Methyl 2-methyl-3-furyl disulfide | 12 | Hafnia alvei |
| Bis(2-methyl-3-furyl) disulfide | 14 | Escherichia coli |
Cytotoxicity and Apoptosis Induction
The cytotoxic effects of DFDS have been investigated using human leukemia Jurkat cells. The compound was shown to activate apoptotic pathways through ROS generation. This finding suggests potential applications in cancer therapy, where inducing apoptosis in malignant cells is a therapeutic goal .
Encapsulation and Release Characteristics
Research has explored the encapsulation of DFDS in β-cyclodextrin to enhance its stability and bioavailability. The encapsulation process improves the release characteristics of DFDS, making it more effective for potential therapeutic applications. The study demonstrated that β-cyclodextrin could significantly modulate the release profile of DFDS, suggesting improved efficacy in biological systems .
Antioxidant Activity
DFDS has also been evaluated for its antioxidant properties . In vitro assays indicated that DFDS could scavenge free radicals effectively, contributing to its potential as a protective agent against oxidative stress-related diseases . The antioxidant activity was measured using DPPH radical scavenging assays, with results indicating a strong correlation between concentration and scavenging ability.
Q & A
Q. What are the common synthetic methodologies for difurfuryl disulfide, and how are they optimized for yield and purity?
this compound (DFDS) is synthesized via oxidative coupling of furfuryl mercaptan or through microwave-assisted iodine-catalyzed reactions with amines. For example, microwave irradiation (130°C, 10 minutes) using iodine (5 mol%) in DMSO solvent enables efficient coupling of DFDS with aliphatic or aralkyl amines to produce thioamides in 75–92% yields . Optimization involves adjusting reaction time, catalyst loading, and solvent polarity. Purity is confirmed via GC-MS or HPLC, with structural validation using NMR and FTIR spectroscopy .
Q. How is DFDS encapsulated in β-cyclodextrin, and what characterization techniques validate the inclusion complex?
DFDS is encapsulated in β-cyclodextrin (β-CD) via co-precipitation: DFDS (guest) and β-CD (host) are dissolved in ethanol/water, stirred at 50°C, and cooled to precipitate the complex. Characterization includes:
Q. What analytical methods are used to confirm DFDS’s structural integrity and purity in research settings?
Key techniques include:
- FTIR spectroscopy : Identifies S–S and furan ring vibrations.
- NMR (¹H/¹³C) : Resolves furyl proton environments (δ 6.2–7.4 ppm) and disulfide linkages.
- GC-MS : Quantifies volatile impurities and degradation products.
- Elemental analysis : Validates C, H, O, S content against theoretical values (e.g., C: 53.07%, S: 28.33%) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular mechanics) predict the stability of DFDS-β-cyclodextrin complexes?
Molecular mechanics (MM2) calculations optimize host-guest geometries and calculate binding energies. For DFDS-β-CD, the most stable configuration occurs when the S1 atom of DFDS aligns at Z = 3.7 Å from the β-CD cavity center, yielding a binding energy of −135.2 kJ/mol. Simulations also model van der Waals interactions and hydrogen bonding, guiding experimental design for encapsulation efficiency .
Q. What kinetic models describe DFDS release from β-cyclodextrin complexes under varying temperatures?
Release kinetics are analyzed using Coats-Redfern equations applied to TGA data. For DFDS-β-CD:
- Activation energy (Ea) : 58.2 kJ/mol (first-order reaction).
- Pre-exponential factor (A) : 1.2 × 10⁶ s⁻¹. Increased temperature accelerates release, with 80% DFDS released at 200°C vs. 40% at 100°C. The data fit a diffusion-controlled mechanism, where guest molecules migrate through the β-CD matrix .
Q. How do steric and electronic factors influence DFDS reactivity in microwave-assisted thioamide synthesis?
Steric hindrance (e.g., cyclopentyl vs. n-hexyl amines) reduces yields by 5–8%, while electron-withdrawing groups (e.g., CF₃ on benzylamine) lower yields to 88% due to slowed nucleophilic attack on the disulfide bond. Reaction scalability (5 mmol scale) maintains efficiency (87% yield), confirming robustness for industrial translation .
Q. What are the mechanistic pathways for iodine-catalyzed DFDS reactions with amines?
Proposed mechanism:
- Step 1 : I₂ oxidizes DFDS to generate a thiyl radical intermediate.
- Step 2 : Radical coupling with amines forms a thioamide precursor.
- Step 3 : DMSO acts as a co-oxidant, regenerating iodine and completing the catalytic cycle. LC-MS/MS traces intermediate species, while control experiments (e.g., radical scavengers) validate the radical pathway .
Methodological Considerations
- Contradictions in Data : Discrepancies in DFDS release kinetics (e.g., Ea values) may arise from differing β-CD batch purity or TGA heating rates. Cross-validate with isothermal titration calorimetry (ITC) for binding constants .
- Safety Protocols : DFDS’s low LD₅₀ (oral, rat: 1,250 mg/kg) necessitates PPE (gloves, goggles) during synthesis. Store in amber vials at 4°C to prevent light-induced degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
